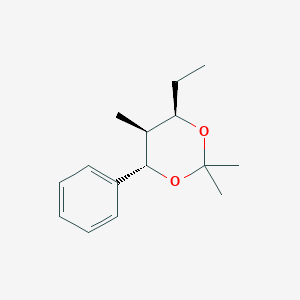
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions. The presence of multiple chiral centers makes this compound particularly interesting for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane can be compared with other dioxanes and related compounds, such as:
- 1,4-dioxane
- 1,3-dioxolane
- 1,3-dioxane derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Propriétés
Numéro CAS |
791819-42-6 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-5-13-11(2)14(17-15(3,4)16-13)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3/t11-,13+,14-/m0/s1 |
Clé InChI |
DOPYVBRMMMEHHH-YUTCNCBUSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@H](OC(O1)(C)C)C2=CC=CC=C2)C |
SMILES canonique |
CCC1C(C(OC(O1)(C)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
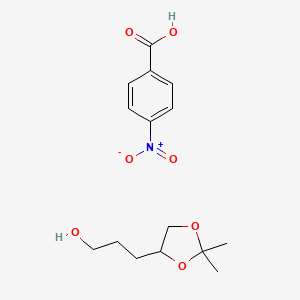

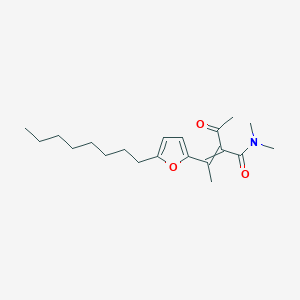
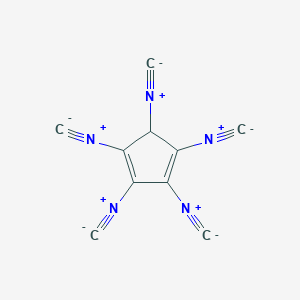
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
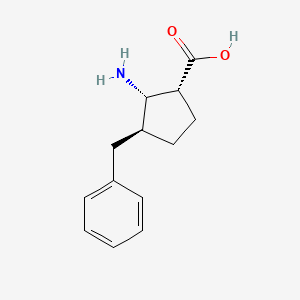
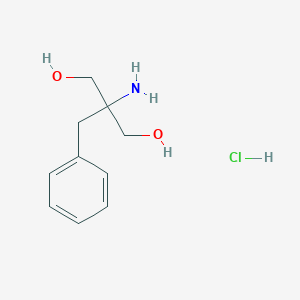
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)

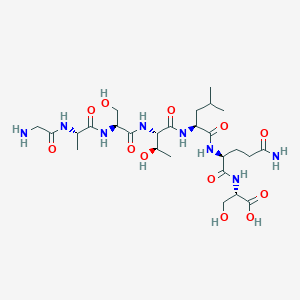
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

